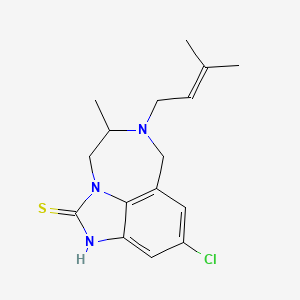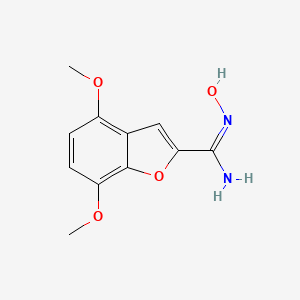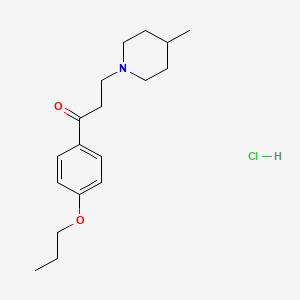
4-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyclohexylphenyl group, a methyl-substituted pyrrole ring, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Attachment of the Cyclohexylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is alkylated with the pyrrole derivative.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
4-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 4-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in having a phenyl group and boronic acid functionality.
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share the benzoic acid moiety.
Uniqueness
4-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid is unique due to the combination of its cyclohexylphenyl group, methyl-substituted pyrrole ring, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
CAS 编号 |
91306-87-5 |
|---|---|
分子式 |
C24H25NO2 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
4-[2-(4-cyclohexylphenyl)-5-methylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H25NO2/c1-17-7-16-23(25(17)22-14-12-21(13-15-22)24(26)27)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6H2,1H3,(H,26,27) |
InChI 键 |
RXJUOYWOKVOPKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)


